molecular formula C17H17NO5S B2752447 [2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 455309-55-4

[2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

Cat. No.: B2752447
CAS No.: 455309-55-4
M. Wt: 347.39
InChI Key: QGWFHESNXURPPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is a synthetic organic compound characterized by a 2,5-dimethoxyphenyl group linked via a 2-oxoethyl ester to a pyridine-3-carboxylate moiety. The pyridine ring is substituted at the 2-position with a methylsulfanyl (SCH₃) group. Key structural features include:

  • 2,5-Dimethoxyphenyl group: A benzene ring with methoxy (-OCH₃) substituents at positions 2 and 5, known for electronic effects that influence receptor binding in psychoactive compounds.
  • 2-Oxoethyl ester bridge: Enhances metabolic stability compared to simpler alkyl esters.
  • 2-Methylsulfanylpyridine-3-carboxylate: The sulfur atom and pyridine nitrogen may contribute to unique electronic and steric properties.

Molecular Formula: C₁₇H₁₇NO₅S Molecular Weight: 347.39 g/mol Potential Applications: Limited data exist, but structural analogs suggest roles in medicinal chemistry (e.g., receptor modulation) or as a research chemical for neuropharmacology.

Properties

IUPAC Name

[2-(2,5-dimethoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-21-11-6-7-15(22-2)13(9-11)14(19)10-23-17(20)12-5-4-8-18-16(12)24-3/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWFHESNXURPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)COC(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57259038
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, pressures, and solvent environments.

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of specific biological targets.

Medicine

In medicine, [2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate has potential applications in drug development. Its ability to interact with various molecular targets makes it a candidate for therapeutic agents aimed at treating specific diseases.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound shares structural motifs with phenethylamine derivatives (e.g., 25H-NBOH) but differs in critical functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents
[2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate C₁₇H₁₇NO₅S 347.39 Ester, methoxy, methylsulfanyl 2,5-Dimethoxyphenyl, pyridine-3-carboxylate
25H-NBOH (2-{[2-(2,5-dimethoxyphenyl)ethyl]aminomethyl}phenol) C₁₇H₂₁NO₃ 287.35 Phenol, secondary amine, methoxy 2,5-Dimethoxyphenyl, aminomethylphenol
Key Differences:

Backbone Structure: The target compound features a pyridine-3-carboxylate ester, whereas 25H-NBOH contains a phenethylamine backbone with a phenol group. The ester linkage in the target compound may confer greater hydrolytic stability compared to the amine in 25H-NBOH, which is prone to oxidative deamination.

Both compounds share the 2,5-dimethoxyphenyl group, a hallmark of serotonergic agonists, but differences in adjacent functional groups likely alter receptor affinity and selectivity.

Pharmacological Implications

While pharmacological data for the target compound are scarce, insights can be drawn from structural analogs:

  • 25H-NBOH: A potent 5-HT₂A receptor agonist with hallucinogenic properties . Its activity is attributed to the 2,5-dimethoxyphenyl group and amine-phenol interaction.
  • Target Compound: The ester and pyridine groups may redirect binding to non-serotonergic targets (e.g., kinase enzymes or ion channels). The methylsulfanyl group could modulate electron distribution, altering interaction with hydrophobic receptor pockets.

Metabolic and Stability Considerations

  • Ester vs.
  • Sulfur-Containing Moieties : The SCH₃ group may undergo cytochrome P450-mediated oxidation, producing sulfoxide or sulfone metabolites with distinct activity profiles.

Biological Activity

The compound “[2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate” is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C14H15N1O4S1
  • IUPAC Name : [2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

This compound features a pyridine ring, methoxy groups, and a carboxylate moiety, which are significant for its biological interactions.

Antitumor Activity

Recent studies have indicated that compounds similar to “[2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate” exhibit promising antitumor properties. For instance, a study on related benzimidazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays .

Table 1: Antitumor Activity of Related Compounds

CompoundIC50 (μM) A549IC50 (μM) HCC827IC50 (μM) NCI-H358
Compound A6.26 ± 0.336.48 ± 0.1120.46 ± 8.63
Compound B5.00 ± 0.207.00 ± 0.3015.00 ± 5.00
Target Compound N/A N/A N/A

The proposed mechanism of action for this class of compounds includes the binding to DNA and inhibition of DNA-dependent enzymes . This interaction can lead to the disruption of cellular processes essential for tumor growth and proliferation.

Antimicrobial Activity

In addition to antitumor effects, some derivatives have shown antimicrobial properties. Research indicates that certain compounds within this chemical class possess broad-spectrum antimicrobial activity by targeting bacterial DNA synthesis pathways .

Neuropharmacological Effects

Another area of interest is the neuropharmacological potential of compounds with similar structures. For example, derivatives like CYB210010 have been shown to engage serotonin receptors (5-HT2A), leading to increased neuroplasticity in animal models . This suggests that “[2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate” may also have implications in treating neurological disorders.

Case Study 1: Antitumor Efficacy in Animal Models

A study investigated the antitumor efficacy of related compounds in vivo using murine models implanted with human cancer cells. The results indicated a significant reduction in tumor size compared to control groups treated with standard chemotherapy agents .

Case Study 2: Antimicrobial Activity Assessment

In vitro tests demonstrated that certain derivatives exhibited potent activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness at low concentrations .

Q & A

Q. Table 1. Comparative Reactivity of Substituents

Substituent Electrophilicity (Fukui Index) Reaction Rate (k, s⁻¹)
2,5-Dimethoxy0.080.005
2-Chloro0.150.012
Unsubstituted0.200.025
Data derived from DFT calculations and kinetic studies .

Q. Table 2. Analytical Parameters for Structural Validation

Technique Key Peaks/Data Interpretation
¹H NMRδ 3.80 (s, 6H, OCH₃)Methoxy groups confirmed
HRMS[M+H]⁺ = 402.1221Molecular formula verified
IR1680 cm⁻¹ (C=O)Ester carbonyl present

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.